Pioglitazone N-Oxide

Vue d'ensemble

Description

Pioglitazone N-Oxide (PNO) is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. PNO is a derivative of pioglitazone, a drug used to treat type 2 diabetes. PNO has been found to have unique properties that make it a valuable tool for studying various biological processes.

Applications De Recherche Scientifique

Pioglitazone has been shown to improve cognitive deficits induced by scopolamine in mice, possibly involving nitric oxide (NO) in this effect (Allami et al., 2011).

It improves endothelial function in hypertensive patients with impaired glucose tolerance by increasing nitric oxide bioavailability and decreasing oxidative stress (Hidaka et al., 2010).

Pioglitazone enhances the survival of random-pattern skin flaps in rats through NO-dependent mechanisms, indicating its potential in enhancing tissue viability (Afraz et al., 2012).

The compound has been found to reduce skin nitric oxide production and nitrosative stress, without significantly affecting skin blood flow (Vinik et al., 2006).

Pioglitazone improves erectile function in rat models of cavernous nerve injury via a nitric oxide-mediated pathway (Aliperti et al., 2014).

It has also been shown to improve memory performance in morphine-treated mice, partially through the nitric oxide pathway (Babaei et al., 2012).

Pioglitazone reduces serotonin-induced scratching in mice, potentially through activation of the PPAR-α receptor and nitric oxide pathway (Shafizadeh et al., 2014).

Interestingly, it induces mitochondrial biogenesis in human subcutaneous adipose tissue in vivo, contributing to its hypolipidemic effects (Bogacka et al., 2005).

Mécanisme D'action

Target of Action

Pioglitazone N-Oxide primarily targets the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a ligand-activated transcription factor involved in the expression of more than 100 genes affecting numerous metabolic processes, most notably lipid and glucose homeostasis .

Mode of Action

This compound, as a selective agonist at PPARγ, interacts with its targets in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . The activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization .

Biochemical Pathways

The activation of PPARγ by this compound affects several biochemical pathways. It promotes insulin sensitivity and improves the uptake of blood glucose . It also has anti-inflammatory effects, possibly by inhibiting the accumulation of neutrophils at the inflamed area, which indirectly regulates the release of nitric oxide (NO) in the affected area . Furthermore, it has been reported to attenuate oxidative stress and NLRP3 inflammasome activation .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is metabolized primarily by the CYP2C8 enzyme . Genetic variations in the CYP2C8 and PPARG genes contribute to variability in this compound’s pharmacokinetics and pharmacodynamics .

Result of Action

The molecular and cellular effects of this compound’s action include reduced redness, scaling, and skin thickening, surpassing the effectiveness of standard drugs . It significantly inhibits the release of both myeloperoxidase (MPO) and NO from the psoriatic lesions . It also reduces the severity of psoriasis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the individual health state and lifestyle measures like caloric restriction and aerobic exercise can affect the drug’s effectiveness . Further investigations into the mechanisms of actions of this compound, the potential of glitazone drugs to contribute to unmet needs in complex diseases associated with the dynamics of adaptive homeostasis, and also the routes to minimizing adverse effects in every-day patients throughout the world are imperative .

Safety and Hazards

Orientations Futures

Pioglitazone has been widely used as an insulin sensitizer drug for type 2 diabetes mellitus (T2DM). Despite the increased risk of hospitalization for heart failure due to fluid retention, pioglitazone is consistently associated with reduced risk of myocardial infarction and ischemic stroke both in primary and secondary prevention . With appropriate prescription and titration, pioglitazone remains a useful tool in the arsenal of the clinical diabetologist .

Analyse Biochimique

Biochemical Properties

Pioglitazone N-Oxide, like its parent compound Pioglitazone, is likely to interact with various enzymes, proteins, and other biomolecules. Pioglitazone is known to act as a selective agonist at peroxisome proliferator-activated receptor-gamma (PPARγ) in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . The nature of these interactions involves the activation of PPARγ, which increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are expected to be similar to those of Pioglitazone. Pioglitazone has been shown to inhibit the proliferation and invasiveness of non-small cell lung cancer (NSCLC) cells . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, Pioglitazone has been reported to down-regulate MAPK, Myc, and Ras genes, thereby affecting the MAPK signaling pathway .

Molecular Mechanism

The molecular mechanism of action of this compound is likely to be similar to that of Pioglitazone. Pioglitazone exerts its effects at the molecular level by binding to PPARγ, which leads to the activation of insulin-responsive genes . This can result in changes in gene expression, enzyme inhibition or activation, and alterations in cellular metabolism .

Temporal Effects in Laboratory Settings

Pioglitazone has been shown to have significant effects on nitric oxide bioavailability in angiotensin II-infused rabbits .

Dosage Effects in Animal Models

Studies on Pioglitazone have shown that it significantly reduces redness, scaling, and skin thickening in a rat model of psoriasis . It also inhibits the release of myeloperoxidase and nitric oxide from psoriatic lesions .

Metabolic Pathways

Pioglitazone is known to be metabolized via two novel pathways: N-glucuronidation of the thiazolidinedione ring and methylation of the mercapto group of the thiazolidinedione ring-opened mercapto carboxylic acid .

Transport and Distribution

Pioglitazone is known to decrease mitochondrial membrane potential in isolated mitochondria and intact thymocytes .

Subcellular Localization

Pioglitazone has been shown to suppress PPARγ loss and enhance the transcriptional activity of PPARγ, inhibiting the nucleus-export of PPARγ in microglia induced by lipopolysaccharide .

Propriétés

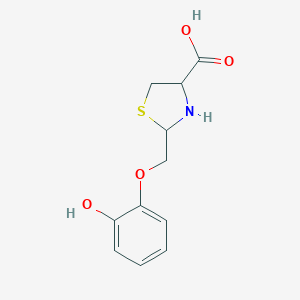

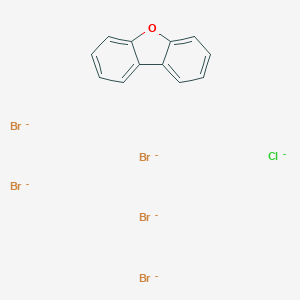

IUPAC Name |

5-[[4-[2-(5-ethyl-1-oxidopyridin-1-ium-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-2-13-3-6-15(21(24)12-13)9-10-25-16-7-4-14(5-8-16)11-17-18(22)20-19(23)26-17/h3-8,12,17H,2,9-11H2,1H3,(H,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKQAGFCVMHNHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C[N+](=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443587 | |

| Record name | Pioglitazone N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145350-09-0 | |

| Record name | Pioglitazone N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is Pioglitazone N-oxide formed, and what is its significance in pharmaceutical analysis?

A: this compound is a major oxidative degradation product of Pioglitazone hydrochloride, a drug used to treat type 2 diabetes. [] This degradation product was observed during stress degradation studies designed to assess the stability of the drug substance. [] Its identification and characterization are crucial for several reasons:

Q2: Can microorganisms modify this compound?

A: Yes, research has shown that a specific strain of bacteria, Streptomyces hygroscopicus strain 02179, can both oxygenate and deoxygenate this compound. [] This microorganism can perform both N-deoxygenation, converting this compound back to Pioglitazone, and C-oxygenation, introducing an oxygen atom to different positions within the molecule. [] This finding highlights the potential for microbial metabolism to impact the fate and transformation of pharmaceutical compounds in the environment.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

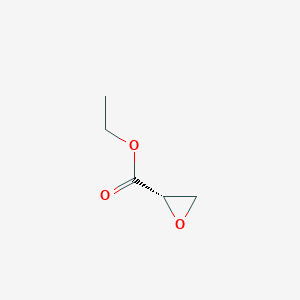

![3-[(5R)-5-hydroxyheptyl]-4-methyl-2H-furan-5-one](/img/structure/B21278.png)

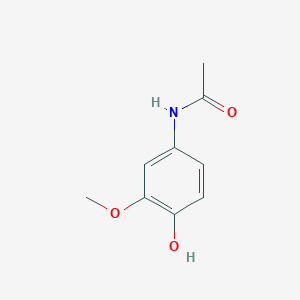

![2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B21279.png)

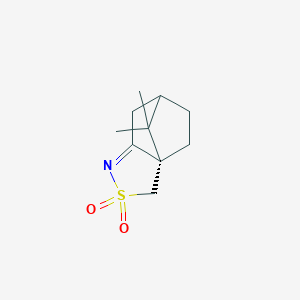

![Ethanone, 1-bicyclo[4.1.0]hept-1-yl-, (-)-(9CI)](/img/structure/B21306.png)